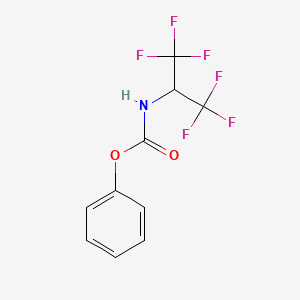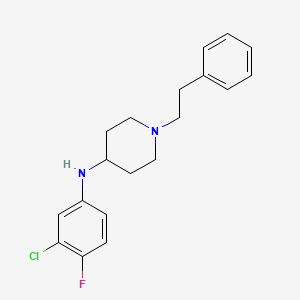
phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoropropan-2-yl group imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1,1,1,3,3,3-hexafluoro-2-propanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amine.
科学的研究の応用
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty polymers and coatings due to its stability and reactivity.
作用機序
The mechanism of action of phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances the compound’s ability to form stable complexes with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding to active sites or allosteric modulation of enzyme function.
類似化合物との比較
Similar Compounds
- Phenyl N-(1,1,1-trifluoropropan-2-yl)carbamate
- Phenyl N-(1,1,1,3,3,3-hexafluoroisopropyl)carbamate
- Phenyl N-(1,1,1,3,3,3-hexafluoro-2-methyl-2-propyl)carbamate
Uniqueness
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts higher stability and reactivity compared to its trifluorinated counterparts. This makes it particularly valuable in applications requiring robust chemical properties and resistance to degradation.
特性
IUPAC Name |
phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)17-8(18)19-6-4-2-1-3-5-6/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFDCYDDDSXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-BROMOPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5162834.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-Ethoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)

![1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid](/img/structure/B5162877.png)

![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)
![2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-fluorophenyl)acetamide](/img/structure/B5162926.png)
